

PFK-IN-1: A Technical Overview of a Novel Phosphofructokinase Inhibitor

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Compound of Interest

Compound Name: **PFK-IN-1**

Cat. No.: **B12512752**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to **PFK-IN-1**, a potent inhibitor of the enzyme phosphofructokinase (PFK). PFK is a critical regulatory enzyme in the glycolytic pathway, making it an attractive target for the development of therapeutics for various diseases, including parasitic infections and cancer. This guide details the discovery, chemical properties, and biological activity of **PFK-IN-1**, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.

Discovery of PFK-IN-1

PFK-IN-1, also referred to as compound 1 in some literature, was identified as a potent inhibitor of phosphofructokinase from the parasites *Trypanosoma brucei* and *Trypanosoma cruzi*^[1]. The discovery was the result of a high-throughput screening campaign aimed at identifying novel agents against these organisms, which are responsible for African sleeping sickness and Chagas disease, respectively. The compound emerged from these screening efforts as a promising lead for further development.

Chemical Properties

PFK-IN-1 is a small molecule with the chemical name N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-(3,4-dichlorophenyl)acetamide. Its chemical structure and key properties are summarized below.

Property	Value
CAS Number	735303-62-5[1]
Molecular Formula	C ₁₈ H ₁₅ Cl ₂ N ₃ O ₄ S
Molecular Weight	456.30 g/mol
Appearance	White to off-white solid[1]
SMILES	O=C(NC1=CC=C(S(=O)(=O)N2C=C(C=C2)C=C3=CC=C(C=C3)Cl)Cl)=C3[1]
Solubility	Soluble in DMSO[2]

Biological Activity and Quantitative Data

PFK-IN-1 has demonstrated potent inhibitory activity against parasitic phosphofructokinase enzymes. Furthermore, its metabolic stability has been assessed in liver microsomes.

Table 1: In Vitro Inhibitory Activity of PFK-IN-1

Target	Parameter	Value	Reference
T. brucei PFK	IC ₅₀	0.41 μM	[1]
T. cruzi PFK	IC ₅₀	0.23 μM	[1]
T. brucei	ED ₅₀	15.18 μg/mL	[1]

Table 2: Metabolic Stability of PFK-IN-1

Species	System	Half-life (t _{1/2})	Reference
Rat	Liver Microsomes	9.7 minutes	[1]
Mouse	Liver Microsomes	408 minutes	[1]

Experimental Protocols

The following sections describe the general methodologies employed to determine the biological activity of **PFK-IN-1**.

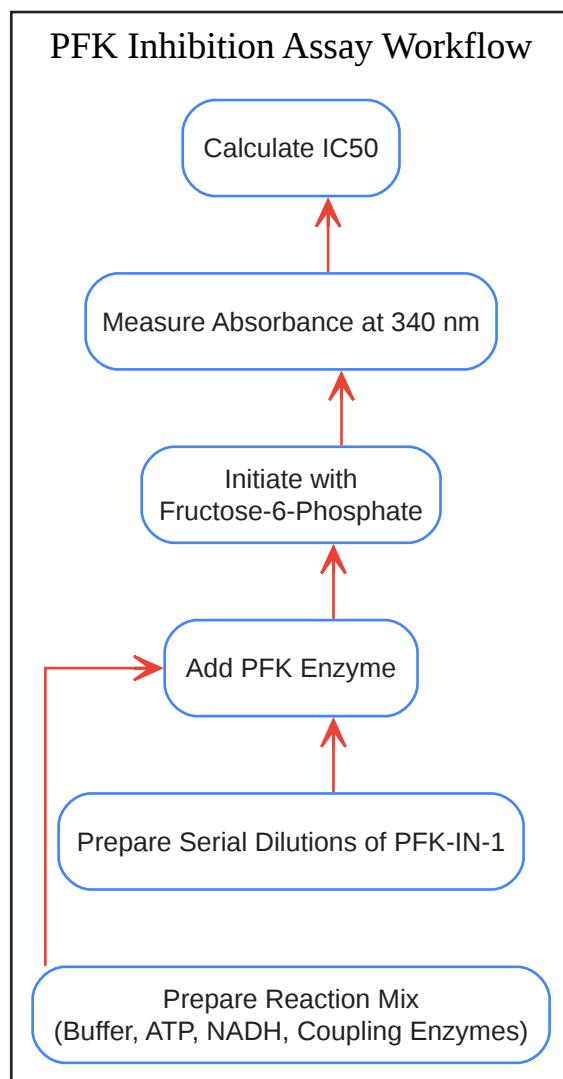
Phosphofructokinase (PFK) Inhibition Assay (IC_{50} Determination)

A coupled-enzyme spectrophotometric assay is a common method to determine the IC_{50} of PFK inhibitors.

Principle: The activity of PFK is measured by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm. The PFK reaction produces fructose-1,6-bisphosphate, which is then cleaved by aldolase. The products are further converted by triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase, with the latter step consuming NADH.

General Protocol:

- **Reagent Preparation:** Prepare a reaction mixture containing buffer (e.g., Tris-HCl), $MgCl_2$, ATP, fructose-6-phosphate, and the coupling enzymes (aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase) and NADH.
- **Compound Preparation:** Prepare serial dilutions of **PFK-IN-1** in a suitable solvent (e.g., DMSO).
- **Enzyme Addition:** Add the purified PFK enzyme to the reaction mixture.
- **Initiation of Reaction:** Start the reaction by adding the substrate, fructose-6-phosphate.
- **Data Acquisition:** Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- **Data Analysis:** Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_{50} value.



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Workflow for PFK Inhibition Assay.

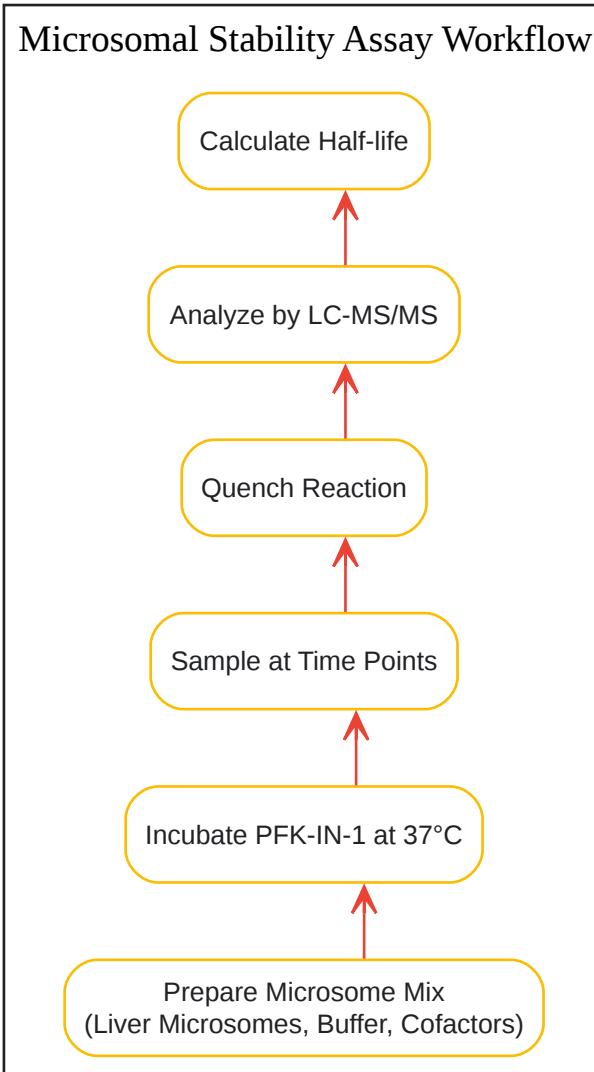
In Vitro Metabolic Stability Assay (Liver Microsomes)

The metabolic stability of **PFK-IN-1** is assessed by incubating the compound with liver microsomes and monitoring its disappearance over time.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate at which a compound is metabolized by these enzymes is a measure of its metabolic stability.

General Protocol:

- Reagent Preparation: Prepare a reaction mixture containing liver microsomes (rat or mouse), a buffer (e.g., phosphate buffer), and a cofactor solution (e.g., NADPH regenerating system).
- Compound Incubation: Add **PFK-IN-1** to the reaction mixture and incubate at 37°C.
- Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: Centrifuge the samples to precipitate proteins.
- LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of **PFK-IN-1**.
- Data Analysis: Plot the natural logarithm of the percentage of **PFK-IN-1** remaining versus time. The slope of the linear regression line is used to calculate the half-life ($t_{1/2}$).

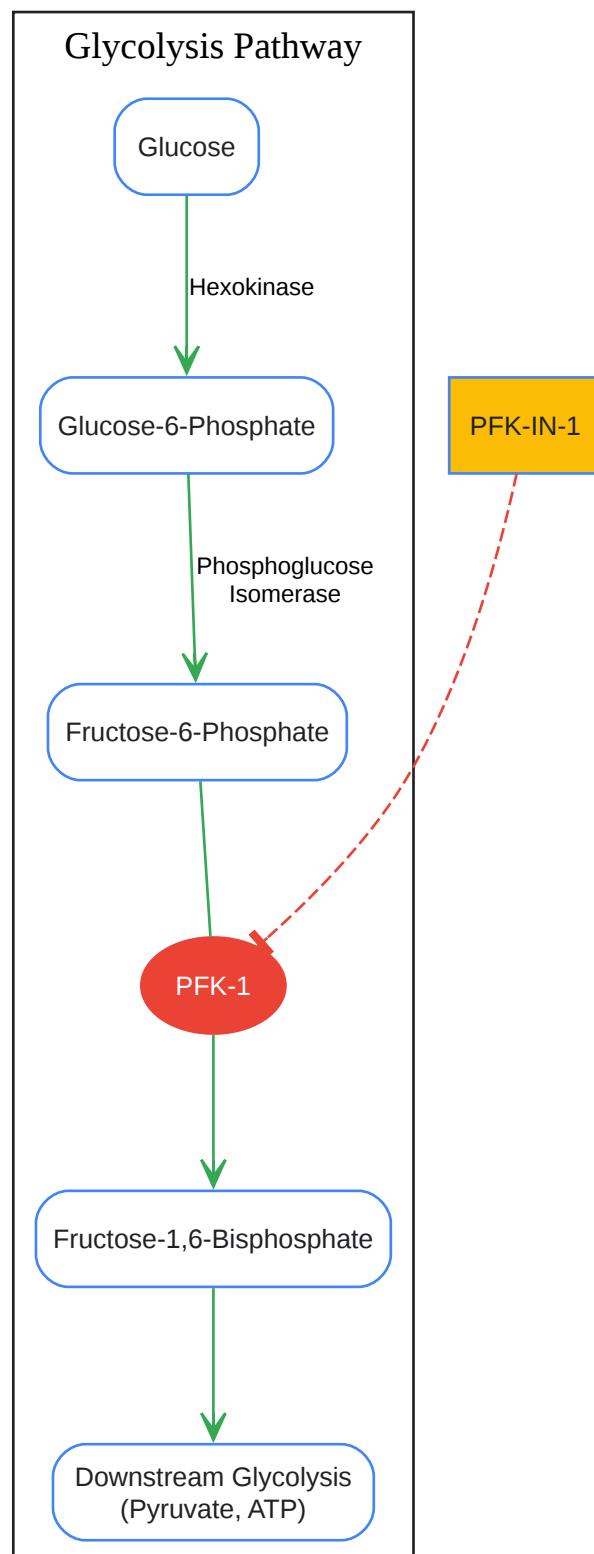


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Workflow for Microsomal Stability Assay.

Signaling Pathway

PFK-1 is a key regulatory enzyme in the glycolysis pathway. It catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This is a committed step in glycolysis, meaning that once this reaction occurs, the glucose molecule is destined for glycolytic breakdown. **PFK-IN-1** inhibits this step, thereby blocking the glycolytic flux.



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Inhibition of Glycolysis by **PFK-IN-1**.

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